molecular formula C4H10F2NO2P B1668514 3-aminopropyl-(difluoromethyl)phosphinic Acid

3-aminopropyl-(difluoromethyl)phosphinic Acid

Cat. No.: B1668514
M. Wt: 173.10 g/mol
InChI Key: TXAHGWWWANKBDA-UHFFFAOYSA-N
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Description

CGP 47656 is a synthetic organic compound that acts as a highly selective ligand for gamma-aminobutyric acid type B receptors. It has been studied for its potential therapeutic applications, particularly in the modulation of neurotransmitter release in the central nervous system .

Preparation Methods

The synthesis of CGP 47656 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CGP 47656 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert CGP 47656 into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down CGP 47656 into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphinic acid derivatives, including 3-aminopropyl-(difluoromethyl)phosphinic acid. These compounds have shown effectiveness against various bacterial strains, including Escherichia coli. The incorporation of difluoromethyl groups enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes and increasing their bioavailability .

Table 1: Antimicrobial Efficacy of Phosphinic Acid Derivatives

CompoundTarget BacteriaIC50 (nM)Notes
This compoundE. coli9-17Enhanced activity compared to fosmidomycin
FosmidomycinE. coli42Reference compound

Potential in Drug Discovery

Phosphinic acids are recognized for their structural diversity and biological activity, making them valuable in drug discovery. They have been investigated for their roles as anti-inflammatory, anti-Alzheimer's, antiparasitic, and antimicrobial agents . The unique properties of this compound position it as a promising candidate for further development in these areas.

Herbicidal Properties

The herbicidal potential of phosphonic acids has been explored, with some derivatives demonstrating effectiveness in inhibiting plant growth. The structural modifications that include difluoromethyl groups can enhance the selectivity and efficacy of these compounds as herbicides . This application is particularly relevant in the context of developing more environmentally friendly agricultural chemicals.

Membrane Technology

Phosphinic acids are being studied for their role in membrane technologies, particularly in high-temperature proton exchange membrane fuel cells. The incorporation of phosphonic groups can improve the ionic conductivity and thermal stability of membranes, making them suitable for advanced energy applications .

Case Study: Antimicrobial Efficacy

A study conducted on various phosphonic acid derivatives demonstrated that the introduction of difluoromethyl groups significantly improved their antimicrobial activity against resistant strains of E. coli. The research involved synthesizing multiple analogues and evaluating their inhibitory effects using standard microbiological methods (paper disc diffusion). The results indicated that compounds with difluoromethyl substitutions exhibited lower IC50 values compared to non-fluorinated analogues, underscoring the importance of structural modifications in enhancing bioactivity .

Case Study: Herbicide Development

Research into the herbicidal properties of phosphonic acids revealed that certain derivatives could effectively inhibit weed growth while minimizing harm to crops. The study focused on the synthesis of novel compounds based on this compound and tested their efficacy in field trials, showing promising results for future agricultural applications .

Mechanism of Action

CGP 47656 exerts its effects by binding to gamma-aminobutyric acid type B receptors, which are G-protein coupled receptors located in the central nervous system. Upon binding, the compound modulates the activity of these receptors, leading to changes in neurotransmitter release and synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .

Comparison with Similar Compounds

CGP 47656 is unique in its high selectivity for gamma-aminobutyric acid type B receptors compared to other similar compounds. Some similar compounds include:

CGP 47656 stands out due to its specific binding properties and potential therapeutic applications in modulating neurotransmitter release .

Biological Activity

3-Aminopropyl-(difluoromethyl)phosphinic acid (CGP48369) is a compound of increasing interest in pharmacological research, particularly for its interactions with GABA receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a phosphinic acid backbone. Its structural formula can be represented as follows:

C4H8F2NO2P\text{C}_4\text{H}_8\text{F}_2\text{N}\text{O}_2\text{P}

This compound is noted for its role as a GABA_B receptor agonist, which has implications in modulating neurotransmission.

The primary mechanism of action for this compound involves its agonistic activity at GABA_B receptors. These receptors are metabotropic and play crucial roles in inhibitory neurotransmission in the central nervous system (CNS). When activated, GABA_B receptors can lead to various downstream effects, including modulation of calcium and potassium channels, ultimately resulting in decreased neuronal excitability.

Electrophysiological Effects

Research has shown that this compound can effectively reduce excitatory neurotransmitter release. For instance, it has been demonstrated to decrease the release of acetylcholine at neuromuscular junctions, suggesting a significant role in synaptic transmission modulation . The compound's ability to influence GABAergic transmission has been linked to its potential therapeutic effects in treating conditions such as epilepsy and anxiety disorders.

In Vivo Studies

In animal models, this compound has been shown to affect behavioral responses related to anxiety and locomotion. For example, studies indicate that administration of this compound can alter operant behavior in pigeons, which is indicative of its anxiolytic properties . This suggests that it may have potential applications in managing anxiety-related disorders.

Case Study 1: Antinociceptive Effects

A study investigated the antinociceptive effects of this compound in a rat model of pain. The results indicated that the compound significantly reduced pain responses when administered prior to nociceptive stimuli. This effect was attributed to enhanced GABA_B receptor activation leading to increased inhibitory signaling within pain pathways.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The findings suggested that the compound could mitigate neuronal damage through its action on GABA_B receptors, highlighting its potential utility in neurodegenerative diseases.

Comparative Table of Biological Activities

Activity Effect Reference
GABA_B AgonismInhibition of neurotransmitter release
AntinociceptionReduction in pain response
NeuroprotectionMitigation of excitotoxic damage
Behavioral ModulationAltered operant behavior in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-aminopropyl-(difluoromethyl)phosphinic Acid to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of phosphinic acid scaffolds. A validated approach includes:

  • Step 1 : Reacting 3-aminopropylphosphinic acid with difluoromethylating agents (e.g., difluorocarbene precursors) under controlled pH (pH 7–9) to preserve amine functionality.
  • Step 2 : Purification via ion-exchange chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the target compound.
  • Quality Control : Monitor reaction progress using 31^{31}P NMR to track phosphorus-centered intermediates and confirm final product integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1^{1}H/19^{19}F NMR : Identify difluoromethyl (-CF2_2H) protons (δ ~5.5–6.5 ppm, split due to 19^{19}F coupling) and amine protons (δ ~1.5–2.5 ppm). 19^{19}F NMR confirms CF2_2 incorporation (δ ~-120 to -130 ppm).
  • IR Spectroscopy : Detect P=O stretching (1150–1250 cm1^{-1}) and N-H bending (1550–1650 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) and fragmentation patterns to distinguish from byproducts .

Advanced Research Questions

Q. What experimental strategies enhance the enzyme inhibitory potency of this compound derivatives?

  • Methodological Answer :

  • Rational Design : Modify the phosphinic acid core to optimize hydrogen bonding (e.g., adding hydrophobic alkyl chains) while retaining the CF2_2 group for enhanced bioavailability. For urease inhibition, derivatives with n-hexyl substituents showed Ki values <100 nM by competitively binding nickel ions in the active site .
  • Docking Studies : Use X-ray crystallography or cryo-EM of enzyme-inhibitor complexes to identify critical interactions (e.g., phosphinate-Ni2+^{2+} coordination in urease). Pair with molecular dynamics simulations to assess conformational stability .

Q. How should researchers address discrepancies in binding affinity data across different assay systems (e.g., recombinant vs. native enzymes)?

  • Methodological Answer :

  • Control Experiments : Standardize assay conditions (pH, temperature, cofactors) and validate enzyme activity using reference inhibitors (e.g., acetohydroxamic acid for urease).
  • Cross-Validation : Compare inhibition kinetics (IC50_{50}, Ki_i) across orthogonal methods (e.g., fluorescence quenching vs. calorimetry). For example, competitive binding observed in Sporosarcina pasteurii urease may differ in Proteus mirabilis due to active-site variations .
  • Data Normalization : Account for enzyme purity and post-translational modifications using SDS-PAGE and activity assays .

Q. What computational tools are effective for predicting the stereoelectronic effects of the difluoromethyl group in drug-target interactions?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the electron-withdrawing effect of CF2_2 on adjacent amine basicity and its impact on target binding.
  • Cambridge Structural Database (CSD) Mining : Analyze fluorine-protein interactions (e.g., C-F⋯H-N hydrogen bonds) to guide structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C4H10F2NO2P

Molecular Weight

173.10 g/mol

IUPAC Name

3-aminopropyl(difluoromethyl)phosphinic acid

InChI

InChI=1S/C4H10F2NO2P/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2,(H,8,9)

InChI Key

TXAHGWWWANKBDA-UHFFFAOYSA-N

SMILES

C(CN)CP(=O)(C(F)F)O

Canonical SMILES

C(CN)CP(=O)(C(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-aminopropyl(difluoromethyl)phosphinic acid
CGP 47656
CGP-47656

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 520 mg (2.6 mmol) of ethyl P-(3-aminopropyl)-P-difluoromethyl-phosphinate and 5 ml of 12M hydrochloric acid is refluxed for 3 hours and then evaporated to dryness. The residue is dissolved in 5 ml of methanol. To the stirred solution 25 ml of epoxypropane are added dropwise, upon which spontaneous crystallisation occurs. The crystals are collected and dried yielding P-(3-aminopropyl)-P-difluoromethyl-phosphinic acid of m.p. 261°.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Chloro-ethoxy-diphenylsilane
3-aminopropyl-(difluoromethyl)phosphinic Acid
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Chloro-ethoxy-diphenylsilane
3-aminopropyl-(difluoromethyl)phosphinic Acid
Chloro-ethoxy-diphenylsilane
3-aminopropyl-(difluoromethyl)phosphinic Acid
Chloro-ethoxy-diphenylsilane
3-aminopropyl-(difluoromethyl)phosphinic Acid
Chloro-ethoxy-diphenylsilane
3-aminopropyl-(difluoromethyl)phosphinic Acid

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